molecular formula C25H25N3O6 B12127117 4-methoxy-N-(5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide

4-methoxy-N-(5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide

Cat. No.: B12127117
M. Wt: 463.5 g/mol
InChI Key: WEXGLEHPMUUUCT-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with a long name. Let’s break it down:
    • The core structure is a quinazolinone , which consists of a quinazoline ring fused to a benzene ring.
    • The compound has a benzamide functional group attached to the quinazolinone.
    • The substituents include a methoxy group (CH₃O) and a trimethoxyphenyl group (C₆H₃(OC₃H₅)₃).
  • Overall, it’s a heterocyclic compound with potential biological activity.
  • Properties

    Molecular Formula

    C25H25N3O6

    Molecular Weight

    463.5 g/mol

    IUPAC Name

    4-methoxy-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-2-yl]benzamide

    InChI

    InChI=1S/C25H25N3O6/c1-31-17-7-5-14(6-8-17)24(30)28-25-26-13-18-19(27-25)9-15(10-20(18)29)16-11-21(32-2)23(34-4)22(12-16)33-3/h5-8,11-13,15H,9-10H2,1-4H3,(H,26,27,28,30)

    InChI Key

    WEXGLEHPMUUUCT-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC(=C(C(=C4)OC)OC)OC

    Origin of Product

    United States

    Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Investigating novel synthetic methods and reactivity.

      Biology: Studying its potential as a bioactive compound (e.g., anticancer, antimicrobial).

      Medicine: Exploring its pharmacological properties and potential drug development.

      Industry: Assessing its use in materials science or as a chemical intermediate.

  • Mechanism of Action

      Targets: It may interact with specific receptors or enzymes.

      Pathways: Further research is needed to elucidate its precise mechanism.

  • Comparison with Similar Compounds

      Uniqueness: Its combination of quinazolinone, benzamide, and trimethoxyphenyl groups sets it apart.

      Similar Compounds: Other quinazolinones, benzamides, and related heterocycles.

    Biological Activity

    4-methoxy-N-(5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological effects and mechanisms of action.

    Chemical Structure and Properties

    The compound is characterized by a complex molecular structure that includes a tetrahydroquinazoline moiety and multiple methoxy groups. Its chemical formula is C25H31N3O5C_{25}H_{31}N_3O_5, and it exhibits properties typical of benzamide derivatives.

    Antiviral Activity

    Recent studies have highlighted the antiviral properties of various benzamide derivatives. For instance, related compounds have shown significant activity against Hepatitis B virus (HBV), with IC50 values indicating effective inhibition of viral replication. Although specific data on the target compound's antiviral efficacy remains limited, the structural similarities suggest potential activity against viral infections.

    Anticancer Properties

    Compounds with similar structures have been evaluated for their anticancer properties. For example, derivatives containing the trimethoxyphenyl group have demonstrated selective cytotoxicity against cancer cell lines. In vitro studies indicate that these compounds may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

    The mechanisms through which 4-methoxy-N-(5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide exerts its biological effects are likely multifaceted:

    • Inhibition of Viral Replication : Similar compounds have been shown to enhance intracellular levels of APOBEC3G, an antiviral protein that inhibits HBV replication.
    • Microtubule Disruption : The compound may interfere with microtubule formation in cancer cells, leading to apoptosis.
    • Reactive Oxygen Species (ROS) Modulation : Some derivatives have been noted to reduce oxidative stress in cells, contributing to their protective effects.

    Data Summary

    Activity Target IC50 (µM) Reference
    AntiviralHBV1.99
    AnticancerLNCaP Cancer CellsNot specified
    Microtubule DisruptionCancer Cell LinesNot specified

    Case Studies

    • Antiviral Study : A study evaluating various N-phenylbenzamide derivatives found that some exhibited potent anti-HBV activity with IC50 values lower than traditional treatments like lamivudine . This suggests that the target compound may similarly inhibit HBV.
    • Cytotoxicity in Cancer Cells : Research on substituted isoxazoles indicated that certain structural motifs could lead to significant anticancer activity through microtubule destabilization . This aligns with the expected behavior of our compound based on its structural features.

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